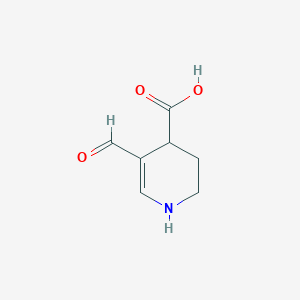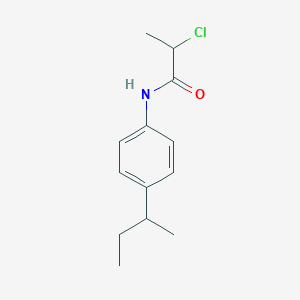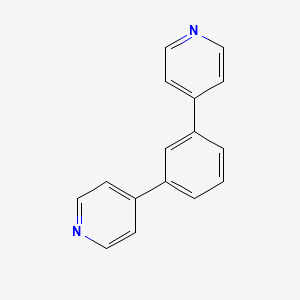![molecular formula C19H26N2O4 B2556537 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 899730-58-6](/img/structure/B2556537.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-ethylphenyl group linked by an oxalamide group . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which are often used in drug discovery due to their three-dimensional structure . The 4-ethylphenyl group is a common moiety in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring (from the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group), an aromatic ring (from the 4-ethylphenyl group), and an amide linkage (from the oxalamide group) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the aromatic ring and the amide linkage suggest that this compound might have some degree of polarity, which could affect its solubility in different solvents .Scientific Research Applications
Structure-Activity Relationships
Research on 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide, indicates it as a highly selective and potent 5-HT1AR ligand. Compounds derived from this structure have been evaluated for binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes, identifying promising α1 receptor antagonists and 5-HT1AR agonists. This research could provide a foundation for developing selective ligands for these receptors (Franchini et al., 2014).
Neuroprotective and Antinociceptive Activities
Continuing from the research above, derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally akin to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide, have been synthesized and shown to display partial agonist activity at the 5-HT1AR. These compounds have been highlighted for their selectivity, potency, efficacy, and promising neuroprotective activity. Notably, one compound demonstrated significant antinociceptive activity in a mouse formalin test, suggesting a new strategy for pain control (Franchini et al., 2017).
Synthesis and Characterization of Metal Complexes
Research has been conducted on the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl structure. These ligands have been prepared and their metal complexes with CoII, NiII, CuII, and ZnII have been studied. The structures of these compounds were determined through various analytical methods, contributing to the understanding of ligand-metal interactions and the potential for designing new metal coordination complexes (Canpolat & Kaya, 2004).
Spiroacetals in Insects
Research on spiroacetals, including 1,6-dioxaspiro[4.5]decanes, has explored their role as volatile constituents of insect secretions. These spiroacetals have been identified in various insect pheromones and repellents, indicating their biological significance and potential applications in controlling insect behavior (Francke & Kitching, 2001).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-14-6-8-15(9-7-14)21-18(23)17(22)20-12-16-13-24-19(25-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXANPKGSYYEHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
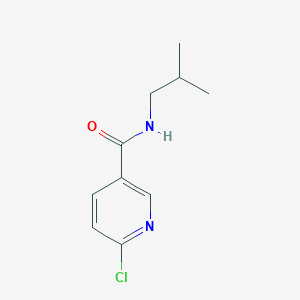
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
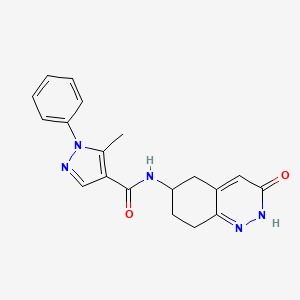
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
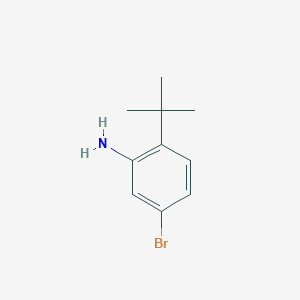
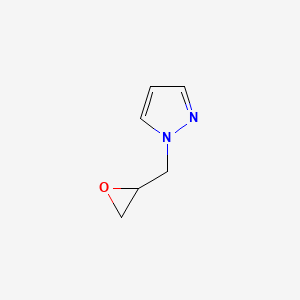
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
